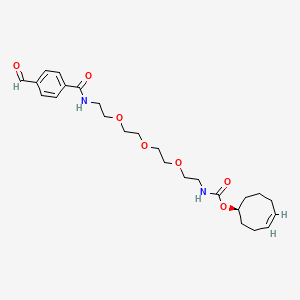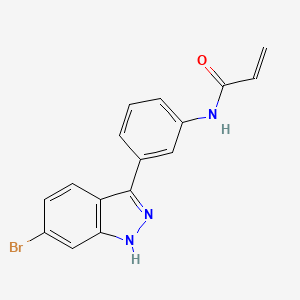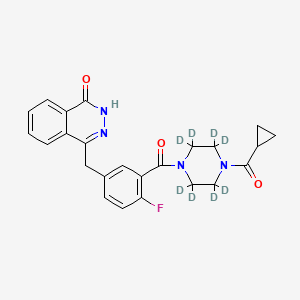![molecular formula C8H20N2O6S4 B11931796 (3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Firibastat, originally known as QGC001, is a prodrug developed by Quantum Genomics. It is designed to treat resistant hypertension by targeting the brain renin-angiotensin system. Firibastat delivers the active compound EC33, a selective and specific inhibitor of aminopeptidase A, which prevents the production of angiotensin III in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Firibastat involves multiple steps, starting with the preparation of the active compound EC33. The synthetic route typically includes the formation of key intermediates through various organic reactions such as condensation, reduction, and protection-deprotection sequences. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Firibastat follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets regulatory standards for pharmaceutical use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Firibastat undergoes several types of chemical reactions, including:
Oxidation: Conversion of intermediates to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis of Firibastat include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the desired transformations.
Major Products Formed
The major product formed from these reactions is the active compound EC33, which is then converted to Firibastat through further chemical modifications. By-products and impurities are minimized through purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Firibastat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of aminopeptidase A and its effects on the renin-angiotensin system.
Biology: Investigated for its role in regulating blood pressure and its potential effects on other physiological processes.
Medicine: Primarily used to treat resistant hypertension, with ongoing research exploring its potential in treating other cardiovascular diseases.
Industry: Employed in the development of new antihypertensive drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Firibastat exerts its effects by targeting the brain renin-angiotensin system. It is a prodrug that crosses the blood-brain barrier and is converted into the active compound EC33. EC33 inhibits aminopeptidase A, preventing the conversion of angiotensin II to angiotensin III. Angiotensin III is a key effector peptide that increases blood pressure through central mechanisms. By inhibiting this conversion, Firibastat reduces blood pressure and offers a novel approach to treating hypertension .
Vergleich Mit ähnlichen Verbindungen
Firibastat is unique in its mechanism of action, targeting the brain renin-angiotensin system. Similar compounds include:
Aprocitentan: A dual endothelin receptor antagonist that has shown moderate effectiveness in reducing blood pressure.
Baxdrostat: A selective aldosterone synthase inhibitor with promising results in reducing blood pressure in treatment-resistant hypertension.
Angiotensin-II-receptor blockers (ARBs): Act on the renin-angiotensin-aldosterone system but have different targets and mechanisms compared to Firibastat .
Firibastat stands out due to its central mechanism of action and its potential to treat patients with resistant hypertension who do not respond well to other treatments.
Eigenschaften
Molekularformel |
C8H20N2O6S4 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m1/s1 |
InChI-Schlüssel |
HJPXZXVKLGEMGP-HTQZYQBOSA-N |
Isomerische SMILES |
C(CS(=O)(=O)O)[C@H](CSSC[C@@H](CCS(=O)(=O)O)N)N |
Kanonische SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)


![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
